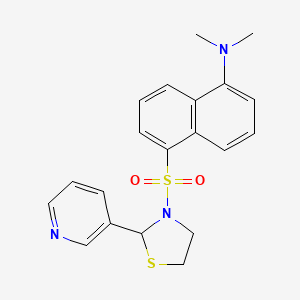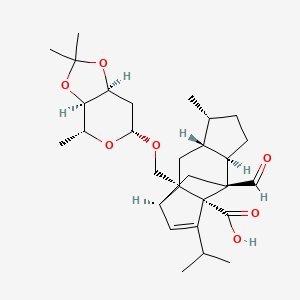
6,7-二氯喹喔啉-2,3(1H,4H)-二酮
描述
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione is a quinoxaline derivative.
科学研究应用
抗菌活性: 6,7-二氯喹喔啉-2,3(1H,4H)-二酮的衍生物对各种革兰氏阳性菌和革兰氏阴性菌菌株表现出抗菌活性 (Pawar & Bhise,2008).
神经学研究: 在神经学研究中发现该化合物可以消除 NMDA 介导的反应,表明其作为特异性甘氨酸拮抗剂的潜在用途 (Yoneda & Ogita,1989).
晶体学和材料科学: 对相关喹喔啉衍生物的晶体结构的研究有助于材料科学,特别是在理解分子构象和相互作用方面 (Janati 等,2017).
癌症研究: 6,7-二氯喹喔啉-2,3(1H,4H)-二酮的衍生物在抑制各种人类肿瘤细胞系的生长方面显示出有希望的活性,表明其在抗癌药物设计中的潜力 (Shen 等,2010).
镇痛活性: 合成了一系列衍生物并测试了它们的镇痛活性,表明在疼痛管理中的潜在应用 (Visagaperumal 等,2016).
电化学: 对相关喹喔啉衍生物的电化学合成的研究扩展了电化学和合成方法领域的理解 (Dowlati 等,2012).
神经药理学: 在与癫痫相关的研究中,6,7-二氯喹喔啉-2,3(1H,4H)-二酮的衍生物已被用来研究对癫痫活动和对治疗反应的影响 (Liu & Cheng,1997).
属性
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-13-5 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding DCQX?
A1: The research paper "Delayed treatment with 5-nitro-6,7-dichloro-1,4-dihydro-2,3-quinoxalinedione, a glycine site N-methyl-D-aspartate antagonist, protects against permanent middle cerebral artery occlusion in male rats" [] demonstrates that delayed treatment with DCQX, a potent and competitive antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, provides significant neuroprotection against brain damage induced by permanent middle cerebral artery occlusion (MCAO) in male rats. [] This suggests a potential therapeutic window for DCQX in stroke treatment.
Q2: How does DCQX interact with its target and what are the downstream effects?
A2: DCQX acts as a potent and competitive antagonist at the glycine site of the NMDA receptor. [] By binding to this site, DCQX prevents glycine, a co-agonist required for NMDA receptor activation, from binding. This effectively blocks NMDA receptor function. Excessive NMDA receptor activation is implicated in excitotoxicity, a process contributing to neuronal damage in stroke. By inhibiting this excessive activation, DCQX exhibits neuroprotective effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
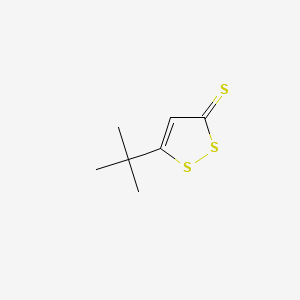

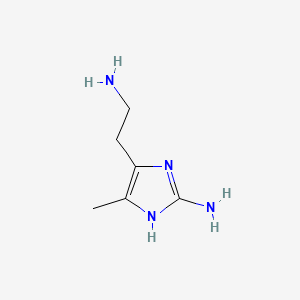
![4-[2,6-Dimethyl-4-(2-thiophen-2-ylethenyl)phenoxy]-4-oxobutanoic acid](/img/structure/B1197072.png)


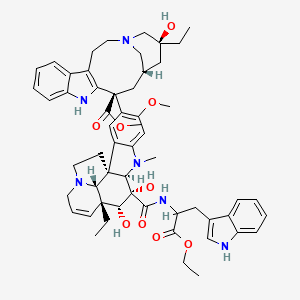

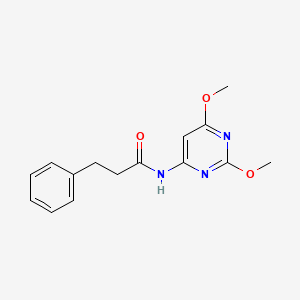
![Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)

![Ethyl 10,10-dioxo-4,5-dihydropyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1197087.png)
